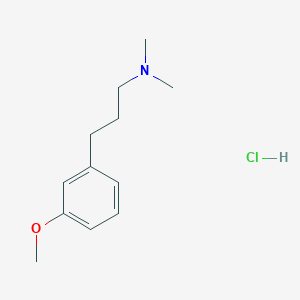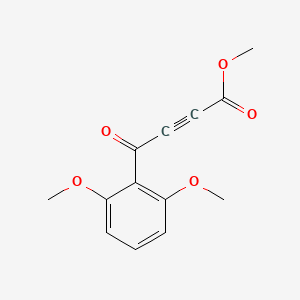
lithium;3,3,6,6-tetramethoxycyclohexa-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;3,3,6,6-tetramethoxycyclohexa-1,4-diene is a chemical compound with the molecular formula C10H16O4 It is known for its unique structure, which includes a cyclohexadiene ring substituted with four methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-tetramethoxycyclohexa-1,4-diene typically involves the Birch reduction of aromatic compounds. In this process, benzene or its derivatives are treated with metallic lithium in liquid ammonia, in the presence of an alcohol such as ethanol or methanol . This reaction reduces the aromatic ring to a 1,4-cyclohexadiene structure, which can then be further functionalized to introduce methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methoxy groups may be converted to hydroxyl groups or other oxidized forms.
Reduction: Further reduction can lead to the saturation of the cyclohexadiene ring, forming a cyclohexane derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used for reduction.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexadiene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, lithium;3,3,6,6-tetramethoxycyclohexa-1,4-diene is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
The compound’s derivatives may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure could be explored for bioactive properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functionalizability make it suitable for creating customized chemical products.
Mécanisme D'action
The mechanism of action of lithium;3,3,6,6-tetramethoxycyclohexa-1,4-diene involves its ability to participate in various chemical reactions due to the presence of the methoxy groups and the cyclohexadiene ring. These functional groups can interact with different molecular targets, facilitating reactions such as nucleophilic substitution and oxidation. The pathways involved typically include the formation of reactive intermediates that can further react to form the desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethoxybenzene: A simpler aromatic compound with two methoxy groups.
1,4-Cyclohexadiene: A non-substituted version of the cyclohexadiene ring.
3,3,6,6-Tetramethylcyclohexa-1,4-diene: A similar compound with methyl groups instead of methoxy groups.
Uniqueness
Lithium;3,3,6,6-tetramethoxycyclohexa-1,4-diene is unique due to the presence of four methoxy groups, which significantly influence its reactivity and chemical properties. This makes it more versatile in synthetic applications compared to its simpler counterparts.
Propriétés
Numéro CAS |
60316-53-2 |
|---|---|
Formule moléculaire |
C10H15LiO4 |
Poids moléculaire |
206.2 g/mol |
Nom IUPAC |
lithium;3,3,6,6-tetramethoxycyclohexa-1,4-diene |
InChI |
InChI=1S/C10H15O4.Li/c1-11-9(12-2)5-7-10(13-3,14-4)8-6-9;/h5-7H,1-4H3;/q-1;+1 |
Clé InChI |
OYXVYIATCOQNOB-UHFFFAOYSA-N |
SMILES canonique |
[Li+].COC1(C=CC([C-]=C1)(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyrrolidinone, 1,1'-[(pentylimino)bis(methylene)]bis-](/img/structure/B14595197.png)


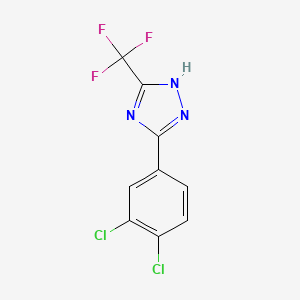

![1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14595238.png)
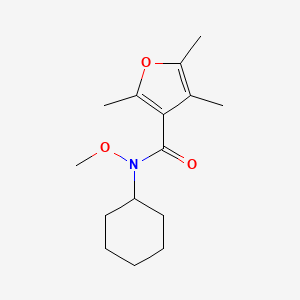
![Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate](/img/structure/B14595240.png)
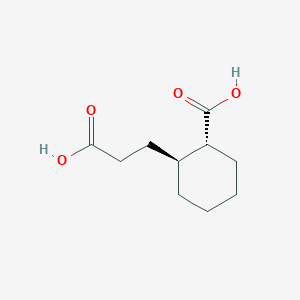
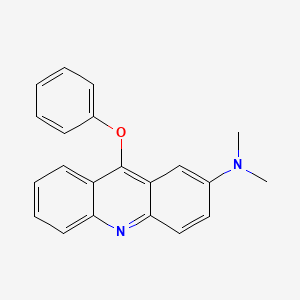

![3-{[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]methyl}pentane-2,4-dione](/img/structure/B14595265.png)
